molecular formula C8H4Br2S B3240001 3,6-Dibromobenzo[B]thiophene CAS No. 1426082-37-2

3,6-Dibromobenzo[B]thiophene

Cat. No. B3240001
CAS RN: 1426082-37-2
M. Wt: 291.99 g/mol
InChI Key: LQQHIORRVCHCNT-UHFFFAOYSA-N
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Description

3,6-Dibromobenzo[B]thiophene is a chemical compound with the CAS Number: 1426082-37-2 . It has a molecular weight of 293 . It is a type of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One such method involves the interaction between elemental sulfur and NaOtBu, which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The InChI Code of 3,6-Dibromobenzo[B]thiophene is 1S/C8H5Br2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H . This indicates the presence of carbon, hydrogen, bromine, and sulfur atoms in the molecule.


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can undergo a sulfuration/annulation reaction of 1,3-diaryl-buta-1-en 199 to achieve thiophene derivatives 200 via the cleavage of multiple C − H bonds .


Physical And Chemical Properties Analysis

It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including 3,6-Dibromobenzo[B]thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This application is particularly important in industries where metal components are exposed to harsh environments.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including transistors and solar cells.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.

Photovoltaic Applications

Thieno[2,3-b]thiophene-fullerene dimers have been synthesized and characterized, and their photophysical and electrochemical properties were investigated . The results showed that these compounds have higher LUMO energy levels than PC 61 BM, indicating that they can be used in photovoltaic applications .

Synthesis of Biologically Active Compounds

The substitution reaction of 3-bromothianaphthene with piperidine to form 3-piperidinothianaphthene as the major product has been reported . This reaction may be used in the synthesis of (benzo [b]thiophen-3-yl)trimethylstannane .

Synthesis of Thiophene Derivatives

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods are significant for the production of thiophene derivatives, which have a wide range of applications in various fields .

Safety and Hazards

The safety data sheet for 3,6-Dibromobenzo[B]thiophene suggests that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . It is also advised to avoid breathing dust, fume, gas, mist, vapors, and spray .

Future Directions

Thiophene-based compounds have been gaining attention in the field of organic solar cells (OSCs). The power conversion efficiency (PCE) of OSCs has recently been boosted to >19% by the use of new alternating donor–π–acceptor (D–π–A) copolymers, which include thiophene derivatives . This suggests that 3,6-Dibromobenzo[B]thiophene and similar compounds could have potential applications in the development of high-efficiency polymers and ternary blend OSCs in the future .

properties

IUPAC Name

3,6-dibromo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQHIORRVCHCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromobenzo[B]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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